Cas no 1155574-85-8 (1-ethyl-N-(5-methylthiophen-2-yl)methyl-1H-pyrazol-4-amine)

1-ethyl-N-(5-methylthiophen-2-yl)methyl-1H-pyrazol-4-amine 化学的及び物理的性質
名前と識別子
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- 1-Ethyl-N-[(5-methylthiophen-2-yl)methyl]-1H-pyrazol-4-amine
- 1-Ethyl-N-((5-methylthiophen-2-yl)methyl)-1h-pyrazol-4-amine
- 1H-Pyrazol-4-amine, 1-ethyl-N-[(5-methyl-2-thienyl)methyl]-
- 1-ethyl-N-(5-methylthiophen-2-yl)methyl-1H-pyrazol-4-amine
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- インチ: 1S/C11H15N3S/c1-3-14-8-10(6-13-14)12-7-11-5-4-9(2)15-11/h4-6,8,12H,3,7H2,1-2H3
- InChIKey: PXNOKWHNUUNMFS-UHFFFAOYSA-N
- ほほえんだ: S1C(C)=CC=C1CNC1C=NN(CC)C=1
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 4
- 複雑さ: 200
- 疎水性パラメータ計算基準値(XlogP): 2.1
- トポロジー分子極性表面積: 58.1
1-ethyl-N-(5-methylthiophen-2-yl)methyl-1H-pyrazol-4-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-166317-1.0g |
1-ethyl-N-[(5-methylthiophen-2-yl)methyl]-1H-pyrazol-4-amine |
1155574-85-8 | 1g |
$914.0 | 2023-06-04 | ||
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01024475-1g |
1-Ethyl-N-[(5-methylthiophen-2-yl)methyl]-1H-pyrazol-4-amine |
1155574-85-8 | 95% | 1g |
¥4494.0 | 2023-04-05 | |
Enamine | EN300-166317-500mg |
1-ethyl-N-[(5-methylthiophen-2-yl)methyl]-1H-pyrazol-4-amine |
1155574-85-8 | 500mg |
$671.0 | 2023-09-21 | ||
Enamine | EN300-166317-50mg |
1-ethyl-N-[(5-methylthiophen-2-yl)methyl]-1H-pyrazol-4-amine |
1155574-85-8 | 50mg |
$587.0 | 2023-09-21 | ||
Enamine | EN300-166317-5000mg |
1-ethyl-N-[(5-methylthiophen-2-yl)methyl]-1H-pyrazol-4-amine |
1155574-85-8 | 5000mg |
$2028.0 | 2023-09-21 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1352335-250mg |
1-Ethyl-N-((5-methylthiophen-2-yl)methyl)-1h-pyrazol-4-amine |
1155574-85-8 | 95% | 250mg |
¥19656.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1352335-100mg |
1-Ethyl-N-((5-methylthiophen-2-yl)methyl)-1h-pyrazol-4-amine |
1155574-85-8 | 95% | 100mg |
¥18813.00 | 2024-08-09 | |
Enamine | EN300-166317-0.25g |
1-ethyl-N-[(5-methylthiophen-2-yl)methyl]-1H-pyrazol-4-amine |
1155574-85-8 | 0.25g |
$840.0 | 2023-06-04 | ||
Enamine | EN300-166317-2.5g |
1-ethyl-N-[(5-methylthiophen-2-yl)methyl]-1H-pyrazol-4-amine |
1155574-85-8 | 2.5g |
$1791.0 | 2023-06-04 | ||
Enamine | EN300-166317-10.0g |
1-ethyl-N-[(5-methylthiophen-2-yl)methyl]-1H-pyrazol-4-amine |
1155574-85-8 | 10g |
$3929.0 | 2023-06-04 |
1-ethyl-N-(5-methylthiophen-2-yl)methyl-1H-pyrazol-4-amine 関連文献
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Dilidaer Yusufu,Ri Han,Andrew Mills Analyst, 2020,145, 4124-4129
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Fuping Zhang,Liu Liu,Long Chen,Yulin Shi New J. Chem., 2020,44, 10613-10620
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Carmine Coluccini,Dario Pasini,Angelo Taglietti Dalton Trans., 2007, 1588-1592
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Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
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Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148
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Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
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Shuqian Zhang,Yang Yuan,Wang Zhang,Fang Song,Jinghan Li,Qinglei Liu,Jiajun Gu,Di Zhang J. Mater. Chem. A, 2021,9, 17985-17993
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Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
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Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
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Daniel Pushparaju Yeggoni,Aparna Rachamallu,Rajagopal Subramanyam RSC Adv., 2016,6, 40225-40237
1-ethyl-N-(5-methylthiophen-2-yl)methyl-1H-pyrazol-4-amineに関する追加情報
Professional Introduction to Compound with CAS No. 1155574-85-8 and Product Name: 1-ethyl-N-(5-methylthiophen-2-yl)methyl-1H-pyrazol-4-amine
The compound with CAS No. 1155574-85-8 and the product name 1-ethyl-N-(5-methylthiophen-2-yl)methyl-1H-pyrazol-4-amine represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its unique structural framework, has garnered considerable attention due to its potential applications in medicinal chemistry and drug development. The molecular structure incorporates a pyrazole core, which is a well-known pharmacophore in the design of bioactive molecules, alongside a thiophene moiety that enhances its pharmacological properties.
In recent years, there has been a growing interest in heterocyclic compounds, particularly those containing nitrogen-containing rings, due to their diverse biological activities. The pyrazole ring in this compound is known for its ability to interact with various biological targets, making it a valuable scaffold for drug discovery. The presence of an ethyl group and a methylthiophenyl substituent further modulates its chemical and pharmacological properties, contributing to its potential as a lead compound in therapeutic research.
The 5-methylthiophen-2-yl group is particularly noteworthy as it introduces sulfur into the molecular structure, which can influence both the electronic properties and the solubility of the compound. Sulfur-containing heterocycles are frequently explored in medicinal chemistry due to their role in modulating enzyme activity and receptor binding. This feature makes 1-ethyl-N-(5-methylthiophen-2-yl)methyl-1H-pyrazol-4-amine a promising candidate for further investigation in the development of novel therapeutic agents.
Recent studies have highlighted the importance of pyrazole derivatives in addressing various therapeutic challenges. For instance, modifications of the pyrazole core have been shown to enhance binding affinity to specific biological targets, including enzymes and receptors involved in inflammatory responses, infectious diseases, and cancer. The structural features of 1-ethyl-N-(5-methylthiophen-2-yl)methyl-1H-pyrazol-4-amine align well with these findings, suggesting its potential utility in modulating such pathways.
One of the most compelling aspects of this compound is its synthetic accessibility. The combination of readily available starting materials and well-established synthetic protocols allows for efficient production at scale, which is crucial for both preclinical and clinical studies. Additionally, the compound's stability under various conditions enhances its suitability for further exploration in drug development pipelines.
The pharmacokinetic properties of 1-ethyl-N-(5-methylthiophen-2-yl)methyl-1H-pyrazol-4-amine are also of significant interest. Preliminary data suggest that the compound exhibits favorable solubility profiles and metabolic stability, which are critical factors for oral bioavailability. These characteristics make it an attractive candidate for further optimization as a potential drug candidate.
In conclusion, 1-ethyl-N-(5-methylthiophen-2-yl)methyl-1H-pyrazol-4-am ine represents a promising entity in pharmaceutical research due to its unique structural features and potential biological activities. The integration of advanced chemical principles and modern synthetic methodologies positions this compound as a valuable asset in the quest for novel therapeutic interventions. Further investigation into its pharmacological properties and potential applications will undoubtedly contribute to advancements in medicinal chemistry and drug discovery.
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